molecular formula C12H19N3OS B3262884 1-(4-(cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)ethanol CAS No. 362656-31-3

1-(4-(cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)ethanol

Cat. No.: B3262884
CAS No.: 362656-31-3
M. Wt: 253.37 g/mol
InChI Key: ZFUNOEJKXOIWTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)ethanol is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a cyclopentylamino group, a methylthio group, and an ethanol moiety attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)ethanol typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines.

    Introduction of the Cyclopentylamino Group: The cyclopentylamino group is introduced via nucleophilic substitution reactions, where a cyclopentylamine reacts with a halogenated pyrimidine derivative.

    Addition of the Methylthio Group: The methylthio group is incorporated through a thiolation reaction, often using methylthiolating agents like methylthiol or dimethyl disulfide.

    Attachment of the Ethanol Moiety: The final step involves the addition of the ethanol group, which can be achieved through an alkylation reaction using ethanol or ethyl halides under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the conversion of the pyrimidine ring to dihydropyrimidine derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydropyrimidine derivatives.

    Substitution Products: Various substituted pyrimidine derivatives.

Scientific Research Applications

1-(4-(Cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-(cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Affecting Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

1-(4-(Cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)ethanol can be compared with other pyrimidine derivatives, such as:

    1-(4-(Cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)methanol: Similar structure but with a methanol group instead of ethanol.

    1-(4-(Cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)propane: Similar structure but with a propane group instead of ethanol.

    1-(4-(Cyclopentylamino)-2-(methylthio)pyrimidin-5-yl)butane: Similar structure but with a butane group instead of ethanol.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-[4-(cyclopentylamino)-2-methylsulfanylpyrimidin-5-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3OS/c1-8(16)10-7-13-12(17-2)15-11(10)14-9-5-3-4-6-9/h7-9,16H,3-6H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUNOEJKXOIWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(N=C1NC2CCCC2)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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